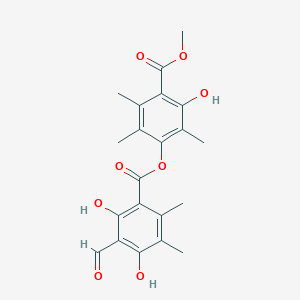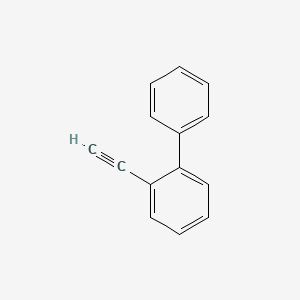
2-乙炔基-1,1'-联苯
概述
描述
2-Ethynyl-1,1’-biphenyl, also known as 1-ethynyl-2-phenylbenzene, is a chemical compound with the molecular formula C14H10 . It has a molecular weight of 178.23 g/mol . The compound is also known by its CAS number 52889-62-0 .
Synthesis Analysis
The synthesis of 2-Ethynyl-1,1’-biphenyl and similar compounds has been a subject of research. For instance, a study reported a pathway for highly selective enetriyne formation via tetramerization of terminal alkynes on a Ag (100) surface . Another study discussed the synthesis and evaluation of 3-(phenylethynyl)-1,1’-biphenyl-2-carboxylate derivatives .
Molecular Structure Analysis
The InChI code for 2-Ethynyl-1,1’-biphenyl is 1S/C14H10/c1-2-12-8-6-7-11-14 (12)13-9-4-3-5-10-13/h1,3-11H . The Canonical SMILES representation is C#CC1=CC=CC=C1C2=CC=CC=C2 .
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Ethynyl-1,1’-biphenyl include a molecular weight of 178.23 g/mol . The compound has a XLogP3-AA value of 3.8, indicating its lipophilicity . It has no hydrogen bond donor count and no hydrogen bond acceptor count . The compound has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are 178.078250319 g/mol . The topological polar surface area is 0 Ų . The compound has a heavy atom count of 14 .
科学研究应用
Organic Synthesis
1-ethynyl-2-phenylbenzene can be used as a building block in organic synthesis . Its structure, which includes an ethynyl group and a biphenyl group, makes it a versatile compound for creating complex organic molecules.
Material Science
Compounds similar to 1-ethynyl-2-phenylbenzene have been used in the development of new materials. For example, ethynyl-substituted biphenyls can be used in the synthesis of conjugated polymers, which have applications in electronic devices .
Electrophilic Aromatic Substitution
1-ethynyl-2-phenylbenzene can undergo electrophilic aromatic substitution, a common reaction in organic chemistry . This reaction can be used to introduce new functional groups to the molecule, potentially expanding its range of applications.
Chemical Industry
1-ethynyl-2-phenylbenzene could potentially be used in the chemical industry as a precursor for the synthesis of other chemicals, given its reactive ethynyl group and stable biphenyl structure .
安全和危害
Safety information for 2-Ethynyl-1,1’-biphenyl suggests that contact with skin and eyes should be avoided . Formation of dust and aerosols should also be avoided . Special instructions should be obtained before use .
Relevant Papers
Several papers have been published on 2-Ethynyl-1,1’-biphenyl and related compounds. These include studies on the synthesis of enetriynes , the evaluation of 3-(phenylethynyl)-1,1’-biphenyl-2-carboxylate derivatives , and the mechanisms of the ethynyl radical reaction with molecular oxygen .
属性
IUPAC Name |
1-ethynyl-2-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h1,3-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAWUZMMAZOQEEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC=C1C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethynyl-1,1'-biphenyl | |
CAS RN |
52889-62-0 | |
| Record name | 2-ethynyl-1,1'-biphenyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-ethynyl-1,1'-biphenyl in the synthesis of pentahelicene?
A1: 2-Ethynyl-1,1'-biphenyl serves as the starting material in the synthesis of pentahelicene. The research paper describes a catalytic process where platinum (II) complexes, containing novel cyclopropenylidene-stabilized phosphenium cations, facilitate a 6-endo-dig cyclization reaction. This reaction transforms the linear structure of 2-ethynyl-1,1'-biphenyl into the helical structure characteristic of pentahelicene. []
Q2: Why is this particular catalytic system significant for pentahelicene synthesis?
A2: The platinum (II) complexes featuring the cyclopropenylidene-stabilized phosphenium cations demonstrated notable catalytic activity, effectively accelerating the formation of pentahelicene from 2-ethynyl-1,1'-biphenyl. [] Further research into this system could lead to optimization of reaction conditions and potentially the development of more efficient synthetic routes to pentahelicene and related helical structures.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

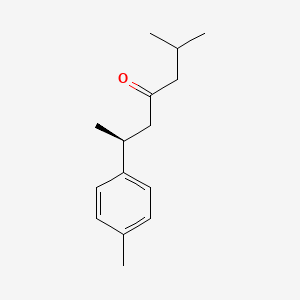
![4-[(1R)-1-hydroxy-2-{[(2S)-4-(4-hydroxyphenyl)butan-2-yl]amino}ethyl]phenol](/img/structure/B1254682.png)
![(1R,13S,15R,18R)-15-methoxy-5,7-dioxa-12-azapentacyclo[10.5.2.01,13.02,10.04,8]nonadeca-2,4(8),9,16-tetraen-18-ol](/img/structure/B1254683.png)
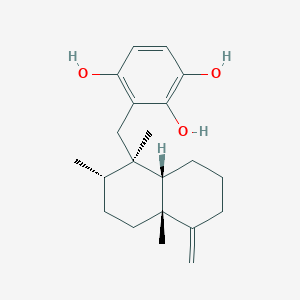
![3,10-dimethoxy-7-methyl-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-7-ium-2,11-diol](/img/structure/B1254686.png)
![2-Hydroxy-6b-(hydroxymethyl)-4,6a,11,11,14b-pentamethyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid](/img/structure/B1254689.png)
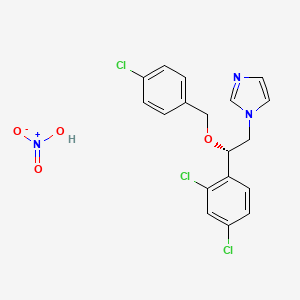
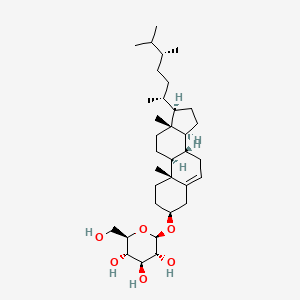
![8-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-9-hydroxy-6-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-1,5,7,9,11,13-hexamethyl-3,15,17-trioxabicyclo[12.3.0]heptadecane-4,12,16-trione](/img/structure/B1254695.png)
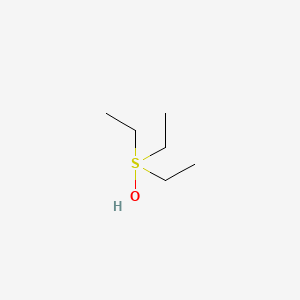
![2-Methoxy-4-[(2S)-3beta,4alpha-dimethyl-5alpha-(1,3-benzodioxole-5-yl)tetrahydrofuran-2alpha-yl]phenol](/img/structure/B1254698.png)
